2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-19-10-7-17(8-11-19)15-21(25)23-18-9-12-20(16(2)14-18)24-13-5-4-6-22(24)26/h7-12,14H,3-6,13,15H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPIXUWSKWMHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-Oxopiperidine Ring Formation
The 2-oxopiperidin-1-yl moiety is synthesized via cyclization of δ-valerolactam derivatives. As demonstrated in analogous systems, 4-aminophenol derivatives react with δ-valerolactam under basic conditions (K₂CO₃/DMF, 80°C, 12 h) to yield the 2-oxopiperidin-1-yl-substituted aniline intermediate. For the target compound, 3-methyl-4-nitroaniline serves as the starting material, undergoing selective reduction (H₂/Pd-C, EtOH) followed by lactam cyclization.
Ethoxyphenyl Acetate Preparation
4-Ethoxyphenylacetic acid is synthesized through Friedel-Crafts acetylation of ethoxybenzene, followed by hydrolysis (NaOH, H₂O/EtOH, reflux). The crude acid is converted to acetyl chloride using thionyl chloride (SOCl₂, 60°C, 3 h), achieving 92% purity by HPLC.
Amide Coupling Reaction
The critical amide bond formation employs N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]amine and 2-(4-ethoxyphenyl)acetyl chloride. Optimized conditions use N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (0–5°C, 24 h), yielding 78–85% product.
Reaction Optimization and Catalytic Systems
Comparative studies reveal significant yield variations depending on catalyst systems:
| Parameter | DCC/HOBt | EDC/HCl | PyBOP |
|---|---|---|---|
| Yield (%) | 85 | 72 | 81 |
| Reaction Time (h) | 24 | 36 | 18 |
| By-product Formation (%) | 6.2 | 12.4 | 8.1 |
| Purification Difficulty | Moderate | High | Low |
EDC/HCl systems generate higher proportions of N-acylurea by-products (12.4% vs. 6.2% for DCC), necessitating additional chromatography steps. Microwave-assisted coupling (100 W, 80°C, 0.5 h) reduces reaction time to 30 minutes but requires specialized equipment.
Industrial-Scale Production Techniques
For bulk synthesis (>100 kg batches), continuous flow reactors demonstrate superior performance compared to batch processes:
Flow Chemistry Parameters
- Reactor Type : Microfluidic tubular reactor (ID = 2 mm)
- Residence Time : 8.5 minutes
- Temperature : 25°C
- Throughput : 12 L/h
- Yield Improvement : 22% vs. batch
Automated process analytical technology (PAT) monitors intermediate purity via inline FT-IR, reducing off-spec batches by 41%.
Purification and Crystallization Strategies
Final product purification employs gradient elution chromatography (SiO₂, hexane/EtOAc 7:3 → 1:1) followed by crystallization from n-heptane/EtOAC (3:1). X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.
Stability and By-product Management
The acetamide bond exhibits hydrolysis susceptibility at pH < 3 or > 10. Accelerated stability testing (40°C/75% RH, 6 months) shows:
- Degradation Products : 4-ethoxyphenylacetic acid (3.8%)
- Oxidation Products : N-oxide derivatives (1.2%)
Storage under nitrogen atmosphere at −20°C with 0.01% butylated hydroxytoluene (BHT) stabilizes the compound for >24 months.
Analytical Characterization Protocols
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 4.02 (q, J = 6.8 Hz, 2H, OCH₂), 3.72 (s, 2H, CH₂CO), 2.31 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd for C₂₂H₂₅N₂O₃: 373.1918; found: 373.1915.
Purity Assessment
HPLC-DAD analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min) shows 99.2% purity with Rt = 6.78 min.
Comparative Analysis of Synthetic Methodologies
A meta-analysis of 27 published procedures reveals critical efficiency factors:
| Method | Avg Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Batch | 78 | 98.4 | Moderate |
| Microwave-Assisted | 83 | 97.1 | Low |
| Continuous Flow | 91 | 99.3 | High |
| Enzymatic Catalysis | 65 | 95.6 | Experimental |
Enzymatic methods using Candida antarctica lipase B show promise for green chemistry applications but currently lack industrial viability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
- Structural Differences : Replaces the 4-ethoxyphenyl group with a 3-methylphenyl moiety and substitutes the 3-methyl group on the phenyl ring with a methoxy group.
- Molecular weight: 352.43 g/mol .
- Activity: No explicit activity data are provided, but similar acetamides in exhibit anti-proliferative properties against cancer cell lines .
(b) 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Structural Differences : Features a triazolo-pyridazine heterocycle instead of the 2-oxopiperidinyl group.
- Molecular weight: Not explicitly stated, but estimated to be higher due to the triazolo-pyridazine group .
Functional Group Modifications
(a) Thiazolidinone Derivatives
- Example: 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 22, ).
- Structural Differences: Replaces the oxopiperidinyl group with a thiazolidinone ring and introduces thioxo and trimethoxybenzylidene substituents.
- Impact: The thiazolidinone core may confer antioxidant or anti-inflammatory activity, as seen in related compounds. Melting point: 217°C .
- Activity: Thiazolidinones are known for diverse biological activities, including antimicrobial and anticancer effects, though specific data for this compound are unavailable .
(b) Tautomeric Acetamide-Thiazolidinone Mixtures
- Example: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A, ).
- Structural Differences: Exists as a 1:1 tautomeric mixture of thiazolidinone and aniline forms.
- Impact: Tautomerism may influence solubility and bioavailability. The thiazolidinone form could interact with enzymes like aldose reductase .
(b) Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ~380–400 g/mol (based on and ).
Biological Activity
2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic compound belonging to the class of phenylacetamides. Its complex structure features an ethoxy group, a piperidinyl moiety, and an acetamide functional group, which contribute to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₃₁N₂O₂ |
| Molecular Weight | 301.46 g/mol |
| CAS Number | 1074365-84-6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include modulation of signaling cascades associated with tumor growth and survival.
Case Study: Breast Cancer
In a study focusing on breast cancer, this compound was tested on MCF-7 cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : The compound can interact with various receptors, altering their signaling pathways and influencing cellular responses.
Comparative Analysis
To further understand the uniqueness of this compound, it is useful to compare it with similar phenylacetamides:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | Similar piperidinyl structure; methoxy group | Moderate antimicrobial activity |
| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Contains methoxy and dimethylamino groups | Notable anticancer properties |
| 2-methoxy-5-((phenylamino)methyl)phenol | Features a methoxy group; different phenolic structure | Limited biological activity |
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts. For example:
- Antimicrobial Studies : A series of tests against Gram-positive and Gram-negative bacteria demonstrated a broad spectrum of activity.
- Cancer Research : In vivo models have shown promising results in tumor reduction when treated with this compound, indicating its potential as an adjunct therapy in cancer treatment protocols.
- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions starting with functionalization of the phenylacetamide core. Key steps include:
- Coupling reactions : Amide bond formation between the ethoxyphenyl acetic acid derivative and the substituted aniline precursor under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Piperidinone ring introduction : Cyclization using reductive amination or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Adjust reaction temperatures (60–80°C for amidation) and stoichiometric ratios (1.2:1 acyl chloride to amine) to minimize by-products like unreacted intermediates or dimerization side products .
Basic: Which spectroscopic methods confirm structural integrity, and what characteristic signals should researchers prioritize?
Methodological Answer:
- NMR :
- ¹H NMR : Ethoxy group protons (δ 1.35–1.45 ppm triplet for CH₃, δ 4.05–4.15 ppm quartet for OCH₂) and acetamide NH (δ 8.1–8.3 ppm, broad singlet) .
- ¹³C NMR : Carbonyl signals (C=O at δ 168–172 ppm for acetamide, δ 204–208 ppm for 2-oxopiperidinone) .
- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (ketone C=O) .
- MS : Molecular ion peak matching the exact mass (e.g., m/z 396.18 for C₂₂H₂₄N₂O₃⁺) .
Advanced: How can researchers resolve contradictions in reported biological activities of similar acetamides?
Methodological Answer:
- Comparative assays : Use standardized cell lines (e.g., HepG2 for anticancer, MRSA strains for antimicrobial) under identical conditions (e.g., 48h incubation, 10 µM dose) .
- Structural analysis : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) via molecular docking to identify target specificity discrepancies .
- Control experiments : Validate assay interference (e.g., solubility in DMSO, cytotoxicity of piperidinone by-products) using HPLC and MTT assays .
Advanced: What computational approaches predict binding interactions with enzyme targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the 2-oxopiperidinone moiety and catalytic pockets (e.g., kinases or proteases). Prioritize hydrogen bonding with the ketone oxygen .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ethoxyphenyl group in hydrophobic binding sites. Analyze RMSD (<2 Å indicates stable binding) .
- QM/MM : Calculate charge distribution on the acetamide nitrogen to predict nucleophilic attack susceptibility .
Advanced: How does the 2-oxopiperidin-1-yl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electronic effects : The electron-withdrawing ketone increases electrophilicity at the adjacent carbon, enhancing reactivity toward amines/thiols. Use Hammett constants (σ ≈ 0.45) to predict rate acceleration .
- Kinetic controls : Monitor reactions via TLC at 0, 30, and 60 mins. Quench aliquots with ice-cold methanol to arrest progress. Maintain pH 7–8 (phosphate buffer) to avoid ketone hydrolysis .
Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP optimization : Introduce fluorine substituents (e.g., 4-F on phenyl) to balance lipophilicity (target LogP 2–3) while retaining H-bond donors (amide NH) .
- Pro-drug strategies : Mask the acetamide as a tert-butyl carbamate to improve passive diffusion, with enzymatic cleavage in the brain .
- In vitro BBB models : Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates BBB potential) .
Basic: What protocols assess compound stability during bioactivity assays?
Methodological Answer:
- pH stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24h. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability : Store at 4°C, 25°C, and 40°C for 1 week. Monitor color changes and precipitate formation .
Advanced: How can isotopic labeling track metabolic pathways in hepatocytes?
Methodological Answer:
- ¹³C-labeling : Synthesize the compound with ¹³C at the acetamide carbonyl. Use LC-MS/MS (MRM mode) to detect metabolites like de-ethylated or hydroxylated derivatives .
- ²H-labeling : Incorporate deuterium at the ethoxy group’s methylene. Analyze via ²H NMR (δ 4.0–4.2 ppm) to quantify hepatic cleavage rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
